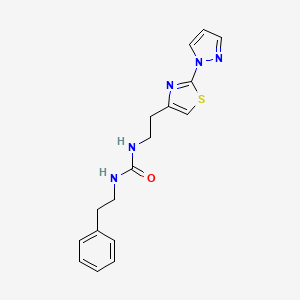

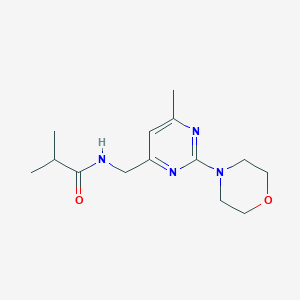

![molecular formula C12H14ClF3N2O B2723972 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine CAS No. 2380171-20-8](/img/structure/B2723972.png)

3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

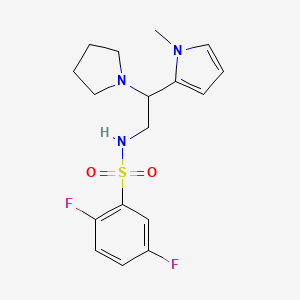

“3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine” is a solid and insoluble in water . It is used as an intermediate for the pesticide fluorourea . It is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of “this compound” usually involves etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol .Molecular Structure Analysis

The molecular formula of “this compound” is C9H6ClF6NO2 . Its average mass is 309.593 Da and its monoisotopic mass is 308.999115 Da .Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 294 °C, a density of 1.546, and a flash point of 131 °C . Its pKa is predicted to be 3.07±0.10 .Scientific Research Applications

Environmental Impact and Alternatives

Research on per- and polyfluoroalkyl substances (PFASs), which are similar in structure to 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine, reveals their widespread use in industrial and consumer applications due to their resistance to chemical, physical, and biological degradation. The environmental persistence, bioaccumulation, and potential toxicity of these compounds necessitate the investigation of alternative compounds with reduced environmental impact. Studies have highlighted the emergence of novel fluorinated alternatives, which, while intended to replace traditional PFASs, exhibit comparable or even more significant toxicity and environmental persistence, underlining the need for further toxicological studies to assess their long-term viability (Yu Wang et al., 2019).

Analytical and Environmental Monitoring

The detection and analysis of PFAS and their alternatives, including compounds structurally related to this compound, are crucial for understanding their environmental fate and effects. Recent advances in high-resolution mass spectrometry have facilitated the identification of new PFASs, enabling comprehensive environmental monitoring and risk assessment. This critical review underscores the importance of developing and standardizing analytical methods for accurately assessing the presence and impact of novel PFASs in various environmental matrices (G. Munoz et al., 2019).

Corrosion Inhibition

Quinoline derivatives, which share a heterocyclic motif with this compound, have been extensively studied for their anticorrosive properties. These compounds effectively inhibit metallic corrosion through the formation of stable chelating complexes with surface metallic atoms. The review of quinoline-based compounds as corrosion inhibitors highlights their potential application in protecting industrial materials from degradation, suggesting a similar applicability for structurally related compounds (C. Verma et al., 2020).

Medicinal Chemistry

The pyridine ring, a core element of this compound, is widely recognized for its significance in medicinal chemistry. Pyridine derivatives are known for a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. A comprehensive review on the medicinal importance of pyridine derivatives emphasizes their applications across various therapeutic areas, including as potential anticancer, antifungal, and antibacterial agents (A. A. Altaf et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-chloro-4-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2O/c13-9-7-18-6-3-10(9)19-11(12(14,15)16)8-1-4-17-5-2-8/h3,6-8,11,17H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYMKSKJMPVGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(F)(F)F)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

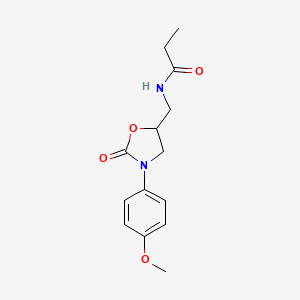

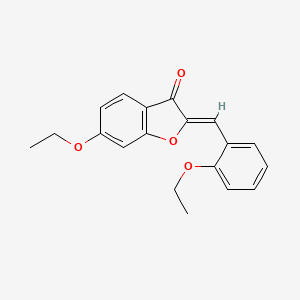

![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2723889.png)

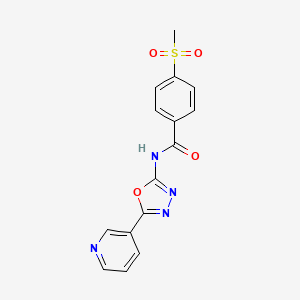

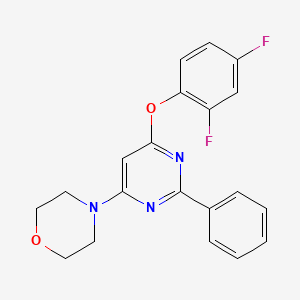

![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)

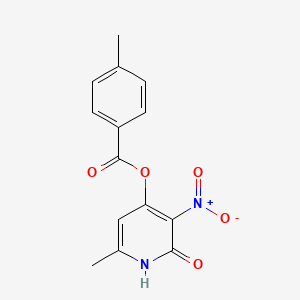

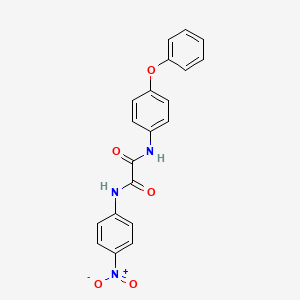

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)

![2-Chloro-4-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2723905.png)

![2,4,6-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2723911.png)